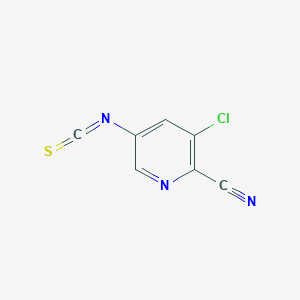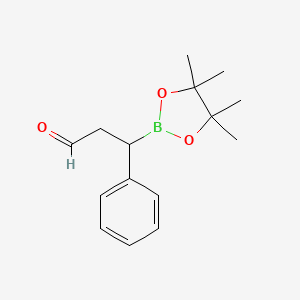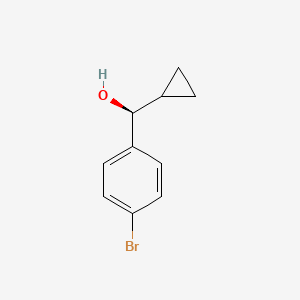
(S)-(4-bromophenyl)(cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(4-bromophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H11BrO It is characterized by the presence of a bromophenyl group and a cyclopropyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-bromophenyl)(cyclopropyl)methanol typically involves the reaction of 4-bromobenzaldehyde with cyclopropylmethanol in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic attack on the aldehyde. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(S)-(4-bromophenyl)(cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-bromobenzophenone or 4-bromobenzaldehyde.
Reduction: Formation of (S)-phenyl(cyclopropyl)methanol.
Substitution: Formation of (S)-(4-aminophenyl)(cyclopropyl)methanol or (S)-(4-thiophenyl)(cyclopropyl)methanol.
科学研究应用
(S)-(4-bromophenyl)(cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-(4-bromophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- ®-(4-bromophenyl)(cyclopropyl)methanol
- (S)-(4-chlorophenyl)(cyclopropyl)methanol
- (S)-(4-fluorophenyl)(cyclopropyl)methanol
Uniqueness
(S)-(4-bromophenyl)(cyclopropyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. Additionally, the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer, highlighting the importance of chirality in its applications.
属性
CAS 编号 |
1372452-76-0 |
|---|---|
分子式 |
C10H11BrO |
分子量 |
227.10 g/mol |
IUPAC 名称 |
(S)-(4-bromophenyl)-cyclopropylmethanol |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2/t10-/m0/s1 |
InChI 键 |
PLVQKMYLBFYJHT-JTQLQIEISA-N |
手性 SMILES |
C1CC1[C@@H](C2=CC=C(C=C2)Br)O |
规范 SMILES |
C1CC1C(C2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
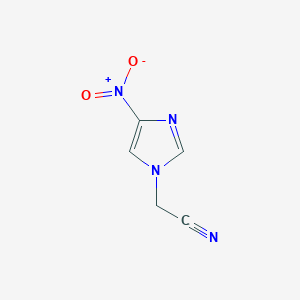
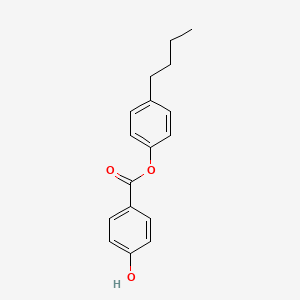
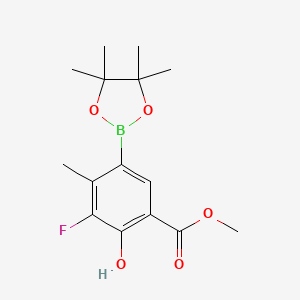
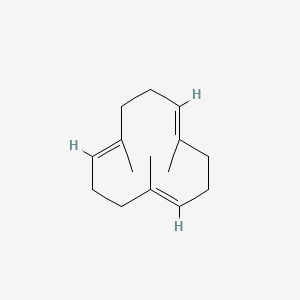
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
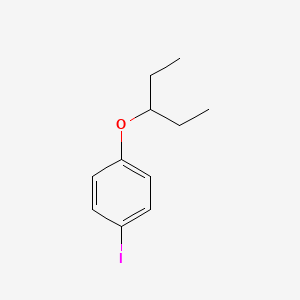
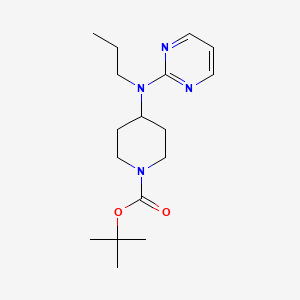
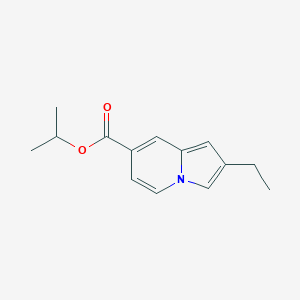
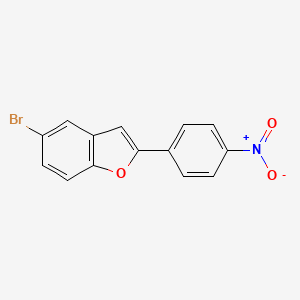
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
